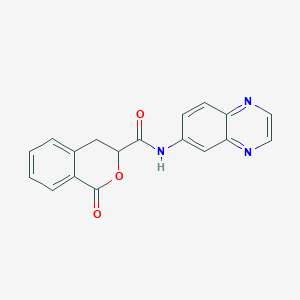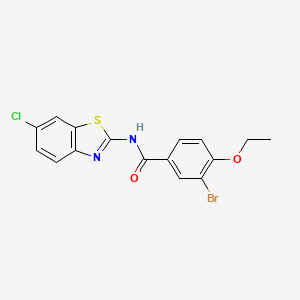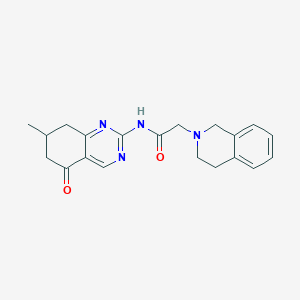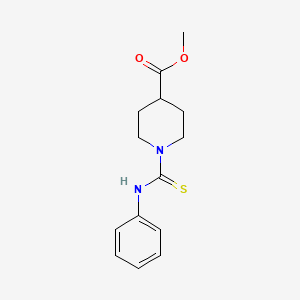
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea
Übersicht
Beschreibung
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea, also known as BPU, is a synthetic compound that has been widely used in scientific research for its unique properties. BPU is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the development of novel anticancer drugs.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been extensively studied for its potential as an anticancer agent. Its ability to inhibit tubulin polymerization makes it a promising candidate for the development of new chemotherapeutic drugs. N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition to its anticancer properties, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has also been investigated for its antifungal and antibacterial activities.
Wirkmechanismus
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea exerts its anticancer activity by disrupting the microtubule network in cancer cells. Microtubules are essential for cell division, and N-(2-bromophenyl)-N'-(4-methylbenzyl)urea inhibits their polymerization, leading to cell cycle arrest and ultimately cell death. N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been shown to bind to the colchicine-binding site on tubulin, which is different from the site targeted by other microtubule inhibitors such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspases and the cleavage of PARP. N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-bromophenyl)-N'-(4-methylbenzyl)urea is its potency as a tubulin inhibitor. It has been shown to be more potent than other microtubule inhibitors such as colchicine and combretastatin A-4. However, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea is also highly toxic, which limits its use in vivo. In addition, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-N'-(4-methylbenzyl)urea. One area of interest is the development of more potent and less toxic analogs of N-(2-bromophenyl)-N'-(4-methylbenzyl)urea. Another area of interest is the investigation of the synergistic effects of N-(2-bromophenyl)-N'-(4-methylbenzyl)urea with other anticancer agents. Finally, the development of N-(2-bromophenyl)-N'-(4-methylbenzyl)urea as a targeted therapy for specific types of cancer, such as breast or prostate cancer, is an area of ongoing research.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-(4-methylbenzyl)urea is a synthetic compound that has shown promise as an anticancer agent. Its ability to inhibit tubulin polymerization makes it a unique candidate for the development of new chemotherapeutic drugs. While N-(2-bromophenyl)-N'-(4-methylbenzyl)urea has limitations in terms of its toxicity and solubility, ongoing research is focused on developing more potent and less toxic analogs, investigating synergistic effects with other anticancer agents, and developing targeted therapies for specific types of cancer.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-[(4-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11-6-8-12(9-7-11)10-17-15(19)18-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCYTUNZGWPHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4703258.png)
![1-allyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole hydrochloride](/img/structure/B4703264.png)


![methyl 3-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4703271.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4703277.png)
![ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4703283.png)
![1-(2-methoxyphenyl)-3-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4703286.png)
![2-[(4-chlorobenzylidene)amino]-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4703287.png)

![N-[4-(3,5-dimethylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4703302.png)
![3-(2-furyl)-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4703309.png)
